molecular formula C9H5ClN2O2S B1489302 3-Chloro-6-(thiophen-2-yl)pyridazine-4-carboxylic acid CAS No. 1528037-31-1

3-Chloro-6-(thiophen-2-yl)pyridazine-4-carboxylic acid

Cat. No. B1489302
M. Wt: 240.67 g/mol
InChI Key: SNHAPFIJYIVZRB-UHFFFAOYSA-N
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Description

3-Chloro-6-(thiophen-2-yl)pyridazine-4-carboxylic acid, or CTP, is a compound of interest to the scientific community due to its unique properties and potential applications. CTP is a nitrogen-containing heterocyclic compound that is used in a variety of synthetic processes and has been studied for its potential therapeutic applications.

Scientific Research Applications

Synthesis and Chemical Reactions

3-Chloro-6-(thiophen-2-yl)pyridazine-4-carboxylic acid serves as a key intermediate in the synthesis of various heterocyclic compounds. For example, Heinisch (1973) demonstrated its utility in preparing pyridazine-4-carboxylic acid through catalytic hydrogenation processes, which further participates in Claisen condensation reactions to yield a variety of derivatives with potential chemical applications (Heinisch, 1973).

Antiviral and Biological Evaluation

Derivatives of 3-Chloro-6-(thiophen-2-yl)pyridazine-4-carboxylic acid have been explored for their biological activity. A study by Heinisch et al. (1996) on pyridazino[3,4-b][1,5]benzodiazepin-5-ones derived from 3,6-dichloropyridazine-4-carboxylic acid showed potential as human immunodeficiency virus type 1 reverse transcriptase inhibitors, indicating their significance in antiviral research (Heinisch et al., 1996).

Corrosion Inhibition

Research by Mashuga et al. (2017) indicates that pyridazine derivatives, including those related to 3-Chloro-6-(thiophen-2-yl)pyridazine-4-carboxylic acid, exhibit significant inhibition effects on the corrosion of mild steel in acidic environments. This suggests the compound's potential application in corrosion protection, highlighting its importance beyond biological activity (Mashuga et al., 2017).

Antimicrobial and Antioxidant Activities

Derivatives of 3-Chloro-6-(thiophen-2-yl)pyridazine-4-carboxylic acid have also been explored for their antimicrobial and antioxidant properties. For instance, research demonstrates the synthesis of heterocyclic compounds from this precursor, showing promising antimicrobial and antioxidant activities, thus broadening the scope of its applications in pharmaceutical and chemical research (Naganagowda & Petsom, 2011).

properties

IUPAC Name

3-chloro-6-thiophen-2-ylpyridazine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2S/c10-8-5(9(13)14)4-6(11-12-8)7-2-1-3-15-7/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHAPFIJYIVZRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C(C(=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-(thiophen-2-yl)pyridazine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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